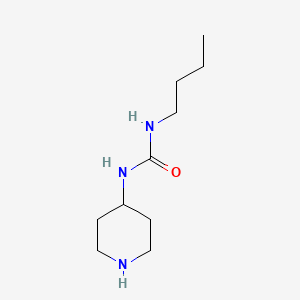

N-Butyl-N'-piperidin-4-ylurea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

59184-89-3 |

|---|---|

Molecular Formula |

C10H21N3O |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

1-butyl-3-piperidin-4-ylurea |

InChI |

InChI=1S/C10H21N3O/c1-2-3-6-12-10(14)13-9-4-7-11-8-5-9/h9,11H,2-8H2,1H3,(H2,12,13,14) |

InChI Key |

WKIPZADEYRCOLN-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)NC1CCNCC1 |

Canonical SMILES |

CCCCNC(=O)NC1CCNCC1 |

Origin of Product |

United States |

N Butyl Group Modifications:the N Butyl Group Primarily Contributes to Hydrophobic Interactions Within the Receptor S Binding Pocket. Its Length and Branching Can Be Modified to Probe the Size and Shape of This Pocket. Bioisosteric Replacements Can Be Used to Fine Tune Lipophilicity and Metabolic Stability.

Cyclic Analogs: Replacing the n-butyl chain with a cyclobutyl or cyclopentyl group can introduce conformational rigidity and potentially enhance binding affinity by reducing the entropic penalty upon binding.

Branched Alkyl Groups: Introducing branching, such as an isobutyl or sec-butyl group, can explore specific hydrophobic sub-pockets.

Fluorination: Strategic placement of fluorine atoms on the alkyl chain can modulate lipophilicity and block sites of metabolism without significantly altering the steric profile.

Urea Moiety Replacements:the Urea Group is a Key Structural Element, Often Acting As a Rigid Hydrogen Bond Donor and Acceptor. However, Urea Containing Compounds Can Sometimes Suffer from Poor Solubility or Metabolic Instability.nih.govtherefore, Exploring Bioisosteres for the Urea Linkage is a Common Optimization Strategy.

Thiourea (B124793): Replacing the carbonyl oxygen with sulfur (thiourea) alters the hydrogen bonding capability and electronic properties, which can impact both potency and selectivity.

Amides and Carbamates: These groups can serve as alternative pharmacophores to improve physical properties. For instance, amide-based inhibitors of soluble epoxide hydrolase were designed to overcome the poor solubility and stability often seen with urea-based inhibitors. nih.gov

Heterocyclic Rings: Certain five-membered heterocyclic rings, such as 1,2,4-triazole (B32235) or oxadiazole, can mimic the hydrogen bonding pattern of the urea (B33335) moiety while offering improved metabolic stability and pharmacokinetic profiles. drughunter.com

Piperidine Ring Analogs:the Piperidine Ring Serves As a Central Scaffold, Positioning the Other Functional Groups for Optimal Receptor Interaction. Its Basic Nitrogen Can Also Be Involved in Important Ionic Interactions.

Aza-spirocyclic Scaffolds: Bicyclic bioisosteres like 1-azaspiro[3.3]heptane have been explored as piperidine (B6355638) ring replacements. Such scaffolds can offer similar basicity and lipophilicity while potentially improving metabolic stability. researchgate.net

Other Saturated Heterocycles: Pyrrolidine or azepane rings can be used to alter the ring size and the angles between substituents, which may lead to a better fit in the binding pocket.

Aromatic Heterocycles: In some cases, replacing the saturated piperidine with an aromatic ring like pyridine (B92270) can be explored, although this significantly changes the geometry and basicity of the molecule.

The following table presents potential bioisosteric replacements for different parts of the N-Butyl-N'-piperidin-4-ylurea scaffold and the rationale for their use.

| Scaffold Moiety | Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|---|

| Alkyl Chain | N-Butyl | Cyclopentyl | Increase rigidity, explore hydrophobic pocket |

| Linker | Urea (B33335) | Thiourea (B124793) | Modulate H-bonding and electronic properties |

| Linker | Urea | Amide | Improve solubility and metabolic stability |

| Heterocycle | Piperidine | 1-Azaspiro[3.3]heptane | Maintain basicity, improve metabolic stability |

Through the systematic application of these rational design principles—analyzing stereochemistry, building predictive QSAR models, and employing bioisosteric replacements—researchers can efficiently explore the chemical space around the this compound scaffold to develop novel compounds with optimized therapeutic potential.

Structure Activity Relationship Sar Studies and Rational Compound Design

Elucidation of Key Pharmacophoric Features within the N-Butyl-N'-piperidin-4-ylurea Framework

The N-butyl group, a short, hydrophobic alkyl chain, is a critical determinant of the biological activity in many urea-based compounds. Its primary role is to engage in hydrophobic interactions within the binding pockets of target proteins. In studies of soluble epoxide hydrolase (sEH) inhibitors, it has been demonstrated that hydrophobic cycloalkyl groups attached to the urea (B33335) nitrogen are positively correlated with inhibitory potency nih.gov. Similarly, SAR studies on urea derivatives as anti-tuberculosis agents revealed a strong preference for bulky, aliphatic ring systems on one side of the urea moiety, suggesting that this region of the molecule occupies a hydrophobic pocket in the target enzyme nih.gov. While larger aliphatic groups like cyclooctyl or adamantyl often show higher potency, the n-butyl group represents a fundamental hydrophobic feature.

However, the contribution of the alkyl chain length is highly target-dependent. For instance, in a series of benzoyl-thiourea derivatives designed as urease inhibitors, activity was found to decrease as the length of the N-alkyl chain increased. The compound without any alkyl chain was the most potent, indicating that for this specific target, a larger hydrophobic group is detrimental to activity nih.gov. This highlights that while the N-butyl group in the this compound framework is predicted to confer advantageous hydrophobic properties for many targets, its optimality must be confirmed for each specific biological application.

| Compound | Aliphatic Substituent (R) | MIC (μg/mL) |

|---|---|---|

| 1 | Adamantyl | 0.4 |

| 7 | Cyclooctyl | 0.8 |

| 8 | Cyclohexyl | 3.13 |

| 9 | Cyclopentyl | 6.25 |

The piperidine (B6355638) ring acts as a rigid scaffold, properly orienting the urea moiety and the N-substituent for optimal target interaction. The biological properties of piperidine-containing compounds are highly dependent on the type and location of substituents on the heterocyclic ring researchgate.netresearchgate.net.

In a study of N-acyl-N-phenyl ureas of substituted piperidines, various alkyl and aryl groups were introduced onto the piperidine ring to probe their effect on anti-inflammatory and anti-proliferative activities. The introduction of substituents at the 2-, 3-, and 4-positions, as well as disubstitution at the 2- and 6-positions, resulted in compounds with significant biological activity nih.gov. For example, compounds with a 2-ethyl, 4-phenyl, or 3-methyl substitution on the piperidine ring demonstrated anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) nih.gov. This indicates that the piperidine ring is not merely a passive linker but an active pharmacophoric element where substitutions can be made to fine-tune activity and potentially improve selectivity or physicochemical properties. Attaching electron-donating or conjugated substituents to the piperidine ring can also influence its chemical properties and reactivity rsc.org.

The urea linkage is a privileged structure in medicinal chemistry, primarily due to its unique ability to act as both a hydrogen bond donor and acceptor, facilitating robust interactions with biological targets. nih.govnih.gov This functionality is central to the molecular recognition and bioactivity of numerous drugs nih.gov. The two N-H groups of the urea can serve as hydrogen bond donors, while the carbonyl oxygen acts as an excellent hydrogen bond acceptor nih.govnih.gov.

This dual hydrogen-bonding capability allows the urea moiety to form a stable, bidentate hydrogen bond network with amino acid residues in an enzyme's active site. A clear example is seen in the interaction of urea-based inhibitors with soluble epoxide hydrolase (sEH). Co-crystal structures reveal that the carbonyl oxygen of the urea forms hydrogen bonds with two key tyrosine residues (Tyr381 and Tyr466), while one of the urea N-H groups acts as a hydrogen bond donor to an aspartate residue (Asp335) nih.gov. This specific and strong interaction anchors the inhibitor in the catalytic pocket, leading to potent inhibition. The disubstituted urea structure remains one of the most studied classes of inhibitors for targets like sEH due to the high potency conferred by this linkage nih.gov.

Analog Design and Synthesis for Comprehensive SAR Exploration

To fully understand the SAR of the this compound scaffold, medicinal chemists design and synthesize a wide array of analogs. These efforts typically focus on systematic modifications at the piperidine nitrogen and diversification of the non-piperidine urea substituent.

The nitrogen atom of the piperidine ring is a key position for chemical modification. Introducing N-acyl, N-sulfonyl, or N-benzyl groups can significantly impact potency, selectivity, and pharmacokinetic properties.

N-Acyl and N-Sulfonyl Substitutions: In the context of sEH inhibitors, substituting the piperidine nitrogen with small N-acyl or N-sulfonyl groups can enhance hydrophobic interactions with the enzyme nih.gov. A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors were synthesized to explore these modifications. It was found that sulfonamides can serve as effective isosteric replacements for amides, yielding inhibitors with comparable potency nih.gov. These modifications also provide an opportunity to introduce basic nitrogen atoms (e.g., via an N-piperidylsulfonyl group), which can allow for the formulation of the inhibitor as a salt, potentially improving solubility and other drug-like properties nih.govnih.gov.

| Compound | Piperidine N-Substituent (R) | IC₅₀ (nM) |

|---|---|---|

| 40 | -C(O)CH₂CH₃ (Propionyl) | 1.5 |

| 52 | -C(O)-cyclopropyl (Cyclopropanecarbonyl) | 0.22 |

| 55 | -SO₂CH₃ (Mesyl) | 1.3 |

| 56 | -SO₂CH₂CH₃ (Ethylsulfonyl) | 0.8 |

| 47 | -C(O)CH₂-morpholine | 1.8 |

| 51 | -C(O)CH₂-piperidine | 0.8 |

N-Benzyl Substitutions: The introduction of an N-benzyl group is another common strategy. SAR studies on CCR3 antagonists showed that an N-benzylpiperidine is an essential pharmacophore for activity nih.gov. This bulky, aromatic group can engage in different binding interactions, such as pi-stacking, potentially leading to improved affinity and selectivity. The synthesis of N-benzyl-N'-acylureas has been explored to generate novel compounds with a range of biological activities reading.ac.uk.

Replacing the N-butyl group with other chemical moieties is a critical strategy for exploring SAR and optimizing inhibitor properties. This involves substituting the linear alkyl chain with cyclic aliphatic, aromatic, or heterocyclic systems.

Studies on sEH inhibitors have extensively explored this diversification. When a hydrophobic cycloalkyl group (analogous to the butyl group) was replaced with a more compact phenyl ring, a 15-fold drop in potency was observed nih.gov. However, this potency could be recovered and even enhanced by adding specific substituents to the phenyl ring. The introduction of the phenyl ring provides a vector for exploring a wide range of electronic and steric diversity nih.gov. Small, non-polar para- or meta-substituents, as well as halogens at the para-position, were found to be particularly beneficial for potency. Conversely, the placement of polar substituents, such as hydroxyl groups, generally resulted in less potent inhibitors nih.gov. These findings suggest that the pocket accommodating this part of the molecule is largely hydrophobic.

| Compound | Substituent (R) | Position | IC₅₀ (nM) |

|---|---|---|---|

| 7-12 | -H | - | 24 |

| 7-13 | -F | ortho | 26 |

| 7-14 | -Cl | ortho | 250 |

| 7-17 | -OH | ortho | >1000 |

| 7-18 | -OCH₃ | para | 20 |

| 7-19 | -OH | para | 40 |

| 7-23 | -OCF₃ | para | 6 |

| 7-24 | -NO₂ | para | 5 |

Similarly, in the development of neuroprotective agents, various aromatic and heterocyclic rings were appended to the urea group, with compounds containing sulfur-based heterocycles like thiazole (B1198619) demonstrating good activity thieme-connect.com. This systematic diversification is essential for mapping the steric, electronic, and hydrophobic requirements of the target's binding site, ultimately leading to the rational design of more potent and selective compounds.

Analysis of Stereochemical Aspects and Their Impact on Potency and Selectivity

Stereochemistry plays a critical role in the biological activity of many therapeutic agents, as stereoisomers can exhibit significant differences in potency, selectivity, and metabolic stability. For derivatives of the this compound scaffold, the introduction of chiral centers can profoundly influence their interaction with biological targets.

The primary source of stereoisomerism in this scaffold would arise from substitution on the piperidine ring. For instance, introducing a substituent at the 3-position of the piperidine ring creates a chiral center, leading to (R) and (S) enantiomers. These enantiomers, being non-superimposable mirror images, will orient the substituent and the N-butylurea moiety in different three-dimensional arrangements.

The differential binding of enantiomers is a well-established principle in pharmacology. One enantiomer may fit optimally into a receptor's binding pocket, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) that lead to high potency, while the other enantiomer may bind with lower affinity or not at all. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to off-target effects.

Research on related heterocyclic scaffolds has consistently demonstrated the stringent stereochemical requirements for high-affinity binding. For example, in a series of potent and selective non-peptide cholecystokinin-A (CCK-A) receptor antagonists based on a bicyclic perhydropyrido[1,2-c]pyrimidine skeleton, highly strict stereochemical requirements for receptor binding and selectivity were identified unife.it. It was found that a specific (4a,5-trans) disposition of the bicyclic system was essential for both binding potency and selectivity, highlighting that subtle changes in 3D geometry can have dramatic biological consequences unife.it.

The synthesis of single enantiomers or the separation of racemic mixtures is therefore a crucial step in the development of such compounds. Chiral high-performance liquid chromatography (HPLC) is a standard and effective technique for separating enantiomers, allowing for the isolated testing of each stereoisomer. unife.itresearchgate.netmdpi.com This separation is vital to accurately determine the pharmacological profile of each isomer and to select the optimal candidate for further development.

The following table illustrates a hypothetical SAR based on the introduction of a chiral center at the C-3 position of the piperidine ring in an this compound analog.

| Compound | Stereochemistry | Receptor Binding Affinity (Ki, nM) | Selectivity vs. Subtype B |

|---|---|---|---|

| Analog A (Racemic) | (R/S) | 50 | 10-fold |

| Analog A1 | (R) | 15 | 50-fold |

| Analog A2 | (S) | 250 | 2-fold |

This table is illustrative and based on general principles of stereochemistry in drug design, not on specific experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology central to modern drug design. ijert.org It aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For the this compound scaffold, QSAR models can be invaluable for predicting the potency of novel analogs, thereby prioritizing synthetic efforts and accelerating the optimization process. nih.govresearchgate.net

The development of a QSAR model begins with a dataset of compounds with known biological activities. Various molecular descriptors, which quantify different aspects of a molecule's physicochemical properties (e.g., electronic, steric, hydrophobic), are calculated for each compound. nih.gov Statistical methods, such as Multiple Linear Regression (MLR), are then employed to generate a model that best correlates these descriptors with activity. nih.govnih.gov

Studies on related piperidinyl urea derivatives have successfully used QSAR to elucidate the structural requirements for specific biological activities. For instance, a QSAR analysis of piperidinyl urea derivatives acting as H3 antagonists found that descriptors related to surface area, volume, and shape were correlated with antagonistic activity. nih.gov Another study on piperidyl-cyclohexylurea derivatives as matriptase inhibitors found that the number of hydrogen bond donors and rotatable bonds were positively correlated with inhibitory activity. nih.gov

Key molecular descriptors often considered in QSAR models for urea-based compounds include:

Topological Descriptors: Quantify molecular size, shape, and branching.

Electronic Descriptors: Describe the electronic properties, such as partial charges on atoms, which are crucial for electrostatic interactions.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which relates to the compound's ability to cross cell membranes.

Steric Descriptors: Like molar refractivity (MR), which accounts for the volume of the molecule.

A hypothetical QSAR equation for a series of this compound analogs might look like this:

pIC50 = c0 + c1(logP) - c2(MR) + c3*(H-bond donors)

This equation suggests that activity (pIC50) increases with hydrophobicity (logP) and the number of hydrogen bond donors, but decreases with molecular size (MR). The validity and predictive power of such models are rigorously assessed using internal and external validation techniques. nih.govnih.govnih.gov The ultimate goal is to create a robust model that can accurately forecast the activity of newly designed compounds before they are synthesized. mdpi.com

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism is a powerful strategy in medicinal chemistry that involves replacing a functional group within a lead compound with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. nih.govdrughunter.com This approach is highly relevant to the optimization of the this compound scaffold.

Mechanistic Investigations of N Butyl N Piperidin 4 Ylurea Analogs

Molecular Mechanisms of Ligand-Target Interaction

The precise molecular interactions between N-Butyl-N'-piperidin-4-ylurea and its biological targets are a subject of ongoing investigation. However, studies on analogous compounds have begun to illuminate the potential binding modes and modulatory effects that characterize this chemical scaffold.

While direct receptor binding data for this compound is not extensively documented, research on structurally related piperidine (B6355638) derivatives offers significant insights. A notable analog, 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42), has been identified as a selective allosteric agonist of the muscarinic M1 receptor. mdpi.com Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. This interaction induces a conformational change in the receptor, which in turn modulates the binding and/or efficacy of the orthosteric ligand.

Studies involving radioligand binding assays with [3H]N-methylscopolamine ([3H]NMS), a known orthosteric antagonist of the M1 receptor, have demonstrated that AC-42 does not fully inhibit the binding of [3H]NMS. This incomplete inhibition is a hallmark of an allosteric interaction. Furthermore, AC-42 was observed to significantly slow the dissociation rate of [3H]NMS from the receptor, providing conclusive evidence of its ability to bind to a topographically distinct allosteric site and alter the receptor's conformation. mdpi.com

Functional assays have further corroborated the allosteric agonism of AC-42. In Chinese hamster ovary (CHO) cells expressing the human M1 receptor, AC-42 was shown to stimulate inositol (B14025) phosphate (B84403) accumulation and intracellular calcium mobilization, key downstream signaling events of M1 receptor activation. mdpi.com The interaction between AC-42 and orthosteric antagonists such as atropine (B194438) resulted in Schild plot slopes significantly less than unity, which is consistent with a negative allosteric interaction. mdpi.com

These findings with AC-42 suggest that this compound and its analogs may also engage with G protein-coupled receptors (GPCRs) through allosteric mechanisms. The presence of the flexible butyl group and the piperidine ring could facilitate interactions with allosteric binding pockets, offering a potential avenue for achieving receptor subtype selectivity and nuanced modulation of receptor function.

The urea (B33335) moiety present in this compound is a common feature in many enzyme inhibitors, often serving as a key pharmacophore for interacting with enzyme active sites. While specific enzymatic targets for this compound are not yet fully elucidated, studies on analogous compounds provide a framework for understanding their potential as enzyme inhibitors.

Research on piperidine-aryl urea-based compounds has led to the discovery of potent inhibitors of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in fatty acid metabolism. nih.gov These inhibitors demonstrate that the piperidine-urea scaffold can be effectively utilized to target enzyme active sites.

Furthermore, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.govresearchgate.net Structure-activity relationship (SAR) studies on these compounds have highlighted the importance of the substituents on both the aryl and piperidine rings for achieving high inhibitory potency. nih.govresearchgate.net

A study on N-(n-Butyl) phosphoric triamide (NBPTO), an analog of the thiophosphoric triamide with a similar n-butyl group, provides a detailed model of enzyme active site interaction and inhibition kinetics. NBPTO is an inhibitor of urease, a nickel-containing enzyme. X-ray crystallography has revealed that upon enzymatic hydrolysis, the resulting diamido phosphoric acid (DAP) binds in a tridentate fashion to the two Ni(II) ions in the urease active site. The binding involves two oxygen atoms and an amide nitrogen group. Kinetic analysis of this inhibition demonstrated a reversible, slow-inhibition mode of action, characterized by a very low equilibrium dissociation constant (Ki), indicating a high affinity of the inhibitor for the enzyme.

These examples with structurally related compounds suggest that this compound has the potential to act as an enzyme inhibitor. The urea group can form key hydrogen bonds within an active site, while the butyl and piperidine moieties can engage in hydrophobic and van der Waals interactions, contributing to binding affinity and specificity. The kinetics of inhibition would likely be target-dependent but could range from reversible competitive inhibition to more complex slow-binding mechanisms.

Cellular Pathway Modulation and Downstream Signaling Analysis

The interaction of small molecules with their primary targets initiates a cascade of intracellular events that can profoundly alter cellular function. Investigations into analogs of this compound have begun to shed light on their potential to modulate key cellular signaling pathways.

While direct evidence of this compound modulating the p21, p53, or AMP-activated protein kinase (AMPK) pathways is limited, studies on related urea-containing compounds provide compelling, albeit indirect, evidence for such activity.

The AMPK pathway is a central regulator of cellular energy homeostasis. A class of compounds known as N,N'-diarylureas has been identified as activators of AMPK. For instance, the novel N,N'-diarylurea FND-4b has been shown to activate AMPK, leading to the phosphorylation of its downstream target, acetyl-CoA carboxylase (ACC). This activation of the AMPK pathway by FND-4b was associated with the inhibition of cell growth and the induction of apoptosis in breast cancer cells. nih.gov This suggests that the urea scaffold can be a key structural feature for the activation of the AMPK signaling cascade.

The p53 tumor suppressor pathway plays a critical role in cellular responses to stress, including DNA damage, and can induce cell cycle arrest or apoptosis. While a direct link between this compound and p53 activation has not been established, a study on a different butyl-containing compound, N-butyl-N-(4-hydroxybutyl)nitrosamine, has shown that it can induce p53 gene mutations in a model of bladder carcinogenesis. nih.gov Although this is in the context of a carcinogen, it demonstrates that butyl-containing compounds can, under certain circumstances, influence the p53 pathway. The specific effect of a non-carcinogenic compound like this compound on p53 signaling remains to be determined.

The p21 protein is a key downstream effector of p53 and a critical regulator of cell cycle progression. Given the potential for urea-containing compounds to modulate upstream signaling pathways like AMPK and p53, it is plausible that this compound analogs could indirectly influence p21 expression and function, leading to alterations in cell cycle control. However, direct experimental evidence for this is currently lacking.

The modulation of cellular signaling pathways by small molecules ultimately culminates in changes in gene expression and protein levels, which dictate the cellular phenotype. To date, specific studies on the global gene expression or proteomic changes induced by this compound or its close analogs are not available in the public domain.

However, based on the observed effects of related compounds on cellular pathways, it is possible to hypothesize the potential impact on gene and protein expression. For example, the activation of the AMPK pathway by N,N'-diarylurea analogs would be expected to lead to changes in the expression of genes involved in energy metabolism, such as those related to glucose uptake, glycolysis, and fatty acid oxidation. Similarly, any modulation of the p53 pathway would likely alter the transcription of p53 target genes, which are involved in cell cycle arrest (e.g., CDKN1A, which encodes p21), DNA repair, and apoptosis (e.g., BAX, PUMA).

Proteomic analyses of cells treated with hydroxyurea (B1673989), a simple urea-containing compound, have revealed significant changes in the abundance of various proteins. In sickle red blood cells, hydroxyurea treatment led to an increased abundance of membrane skeletal components involved in regulating cell shape and flexibility, and a decrease in components of the protein repair and degradation machinery. nih.gov While hydroxyurea is a different class of urea compound, these findings illustrate the potential for urea-containing molecules to induce significant alterations at the proteome level.

Future research employing techniques such as RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics will be crucial to comprehensively characterize the changes in gene expression and protein levels induced by this compound and its analogs. This will provide a more complete picture of their mechanism of action and their ultimate effects on cellular function.

Computational Chemistry and in Silico Approaches in N Butyl N Piperidin 4 Ylurea Research

Molecular Docking Studies and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Butyl-N'-piperidin-4-ylurea, docking studies are instrumental in understanding its interaction with potential biological targets.

The characterization of the interface between a ligand like this compound and its protein target is crucial for understanding its mechanism of action. For analogous 1,3-disubstituted urea (B33335) derivatives, docking studies have revealed key interactions at the active site of enzymes such as soluble epoxide hydrolase (sEH). nih.gov These studies indicate that the urea moiety and adjacent functional groups are critical for forming hydrogen bonds and other non-covalent interactions with specific amino acid residues.

In a study of related piperidine (B6355638) derivatives, molecular docking was used to establish a good binding affinity at the active site of the dipeptidyl peptidase-IV (DPP-IV) enzyme. nih.gov This highlights the utility of in silico methods in identifying key interaction points that contribute to the compound's biological activity. The insights gained from such studies can guide the synthesis of new derivatives with improved binding characteristics.

A primary application of molecular docking is the identification of potential binding sites on a protein target. For compounds structurally related to this compound, docking simulations have been successfully employed to predict how these molecules fit into the active site of their target enzymes. For instance, studies on soluble epoxide hydrolase (sEH) inhibitors have used docking to show interactions with key residues like ASP 335 and TYR 383. nih.govresearchgate.net

In cases where the primary target is unknown, reverse docking approaches can be used to screen a compound against a panel of known protein structures to identify potential targets. This can be particularly useful for understanding the polypharmacology or off-target effects of a molecule.

Table 1: Example of Molecular Docking Results for a Related Piperidine Derivative

| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Soluble Epoxide Hydrolase (sEH) | 1-aryl-3-(1-acylpiperidin-4-yl) urea derivative | Not Specified | ASP 335, TYR 383 | nih.gov |

| Dipeptidyl Peptidase-IV (DPP-IV) | Piperazine-derived constrained inhibitor | Not Specified | Not Specified | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. mdpi.com These simulations can reveal how a compound like this compound behaves in a solvated, physiological-like environment. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by molecular docking and identify key conformational changes that may occur upon ligand binding. jppres.com

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a drug-like molecule based on its structural formula. The PASS algorithm analyzes the structure of a compound and compares it to a large database of known biologically active substances to predict a wide range of pharmacological effects and mechanisms of action.

For a novel compound like this compound, PASS analysis could predict its potential therapeutic applications, as well as possible side effects. The output of a PASS analysis is a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi). This information can be invaluable in the early stages of drug discovery for prioritizing compounds for further experimental testing.

Target Prediction Algorithms (e.g., SwissTargetPrediction)

Target prediction algorithms, such as SwissTargetPrediction, are web-based tools that predict the most likely protein targets of a small molecule. swisstargetprediction.chswisstargetprediction.ch These tools operate on the principle of similarity, suggesting that similar molecules tend to bind to similar proteins. swisstargetprediction.ch By inputting the structure of this compound, SwissTargetPrediction can generate a list of probable protein targets, which can then be experimentally validated.

This approach is particularly useful for identifying new therapeutic indications for existing compounds (drug repositioning) or for elucidating the mechanism of action of novel molecules. The predictions are based on a combination of 2D and 3D similarity measures to known active ligands. swisstargetprediction.ch

3D-QSAR Modeling and Pharmacophore Generation

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational method used to establish a relationship between the 3D properties of a series of molecules and their biological activity. nih.gov For a series of this compound analogs, 3D-QSAR can be used to build a predictive model that can guide the design of new compounds with enhanced activity.

A key component of 3D-QSAR is the generation of a pharmacophore model. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific biological target. arxiv.org For inhibitors of soluble epoxide hydrolase (sEH) that are structurally related to this compound, a ligand-based pharmacophore model has been generated. nih.govresearchgate.net This model can then be used as a 3D query to screen virtual libraries for new potential inhibitors. nih.govresearchgate.net

De Novo Molecule Design Strategies in this compound Research

De novo molecule design, which translates to "from the beginning," represents a computational approach to generating novel molecular structures with desired pharmacological properties. In the context of this compound, de novo design strategies are employed to explore new chemical space around its core scaffold, aiming to optimize potency, selectivity, and pharmacokinetic profiles for specific biological targets. These strategies can be broadly categorized into structure-based and ligand-based approaches, both of which leverage computational algorithms to build new molecules atom-by-atom or fragment-by-fragment.

A common application of de novo design in research involving piperidine-containing compounds is the generation of novel derivatives with enhanced biological activity. For instance, in the pursuit of new neuroprotective agents, derivatives of existing compounds with piperidine urea groups have been designed and synthesized.

One of the primary methodologies in de novo design is the fragment-based approach. This technique involves computationally "breaking" known active molecules into smaller fragments. These fragments can then be reassembled in novel combinations or used as building blocks to "grow" new molecules within the active site of a target protein. For this compound, this would involve dissecting the molecule into its constituent parts: the n-butyl group, the urea linker, and the piperidine ring.

Computational software can then utilize these fragments, along with a library of other chemical moieties, to generate a virtual library of new compounds. These newly designed molecules are then scored and ranked based on various parameters, such as predicted binding affinity to a target, synthetic accessibility, and drug-likeness properties.

Structure-based de novo design is particularly powerful when the three-dimensional structure of the biological target is known. In a hypothetical scenario where this compound is being optimized as an inhibitor for a specific kinase, the crystal structure of the kinase would be used as a template. The design algorithm would then build new molecules directly within the ATP-binding pocket of the kinase, ensuring that the generated structures have a high degree of complementarity to the target's active site.

The table below illustrates a hypothetical set of novel compounds generated through a de novo design workflow, starting from the this compound scaffold. The predicted properties are calculated using computational models and are intended to guide the selection of candidates for synthesis and biological testing.

| Compound ID | Structure | Design Rationale | Predicted Binding Affinity (Ki, nM) | Predicted LogP | Synthetic Accessibility Score |

| DN-001 | N-(2-hydroxyethyl)-N'-piperidin-4-ylurea | Introduction of a polar hydroxyl group to explore new hydrogen bonding interactions. | 120 | 1.8 | 2.5 |

| DN-002 | N-propyl-N'-(1-methylpiperidin-4-yl)urea | Modification of the piperidine nitrogen to investigate the impact of a methyl group on binding. | 85 | 2.5 | 2.1 |

| DN-003 | N-butyl-N'-(1-acetylpiperidin-4-yl)urea | Introduction of an acetyl group to probe a specific pocket within the target's active site. | 50 | 2.2 | 3.0 |

| DN-004 | N-cyclobutyl-N'-piperidin-4-ylurea | Replacement of the n-butyl group with a cyclobutyl moiety to explore conformational constraints. | 95 | 2.7 | 2.8 |

| DN-005 | N-butyl-N'-(1-(2-aminoethyl)piperidin-4-yl)urea | Addition of a basic amino group to potentially form a salt bridge with an acidic residue in the target. | 35 | 1.5 | 3.2 |

This data is hypothetical and for illustrative purposes only.

The outcomes of de novo design are not limited to the generation of a handful of candidate molecules. The process can produce vast virtual libraries of compounds that can then be filtered using various computational tools, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models. This multi-parameter optimization approach helps to prioritize the synthesis of compounds that are not only potent but also possess favorable drug-like properties.

Ultimately, de novo design strategies serve as a powerful engine for innovation in drug discovery, enabling the exploration of novel chemical entities that might not be conceived through traditional medicinal chemistry approaches. By applying these computational methods to the this compound scaffold, researchers can systematically explore the structure-activity relationships and design next-generation compounds with improved therapeutic potential.

Target Identification and Validation for N Butyl N Piperidin 4 Ylurea Analogs

Experimental Methodologies for Target Identification

Experimental approaches to target identification are broadly categorized into affinity-based and phenotype-based methods. These techniques aim to directly isolate the molecular target or to infer its identity by observing the compound's effects in biological systems.

Affinity-based target identification relies on the specific physical interaction between a small molecule and its protein target. nih.govnih.gov The core principle involves using the small molecule as a "bait" to capture its binding partners from a complex biological mixture, such as a cell lysate. whiterose.ac.ukcriver.com

A primary technique is affinity purification coupled with mass spectrometry. nih.govnih.gov In this method, an analog of the parent compound, such as a piperidinylurea derivative, is chemically modified to incorporate a linker arm attached to a solid support like agarose (B213101) or magnetic beads. This immobilized probe is then incubated with a cell or tissue lysate. Proteins that bind to the compound are retained on the support while non-binding proteins are washed away. The captured proteins are subsequently eluted and identified using high-resolution mass spectrometry. nih.gov

Another powerful strategy is chemical proteomics , which often employs more sophisticated probes. nih.govrsc.orgworldpreclinicalcongress.com For instance, a probe can be synthesized with a "clickable" tag (e.g., an alkyne or azide) and a photo-reactive group. whiterose.ac.uk The probe is introduced to living cells, where it can engage its target in a native environment. Upon UV irradiation, the photo-reactive group forms a covalent bond with the target protein. After cell lysis, the "click" handle is used to attach a reporter tag, such as biotin, for affinity purification and subsequent identification by mass spectrometry. This in situ approach minimizes the risk of identifying non-specific binders that might occur in lysates. whiterose.ac.uk

For urea-based compounds, which often target enzymes like hydrolases or kinases, these methods are particularly effective. For example, the target of many urea-based inhibitors, soluble epoxide hydrolase (sEH), was characterized through such biochemical approaches, which elucidated the key interactions within the enzyme's catalytic pocket. nih.gov

Phenotypic screening involves identifying molecules that produce a desired biological effect in cells or whole organisms without prior knowledge of the target. drugtargetreview.comlifechemicals.comenamine.net Once a hit compound, like an N-Butyl-N'-piperidin-4-ylurea analog, is identified, the subsequent challenge is "target deconvolution"—the process of identifying the molecular target responsible for the observed phenotype. criver.combohrium.com

A common strategy for target deconvolution begins with generating compound-resistant cell lines. By exposing a large population of cells to the compound, rare, spontaneously mutated cells that are resistant to the compound's effect can be isolated. Whole-genome sequencing of these resistant clones can pinpoint mutations in a specific gene, which is then implicated as the molecular target. This approach was successfully used to identify the Plasmodium falciparum proteasome as the target of a series of piperidine (B6355638) carboxamides, which are structurally related to piperidinylureas. nih.gov

Another approach involves profiling the global changes in gene or protein expression after treating cells with the compound. Techniques like RNA sequencing (RNA-seq) or proteomic profiling can reveal which cellular pathways are perturbed by the compound, offering clues to its mechanism of action and potential target.

High-content imaging, where automated microscopy captures detailed morphological changes in cells upon compound treatment, can also provide valuable clues. For instance, a screen of piperidine-3-carboxamide derivatives identified compounds that induced a senescence-like phenotype in melanoma cells, pointing towards targets involved in cell cycle regulation. nih.gov

Computational Methodologies for Target Identification

Computational, or in silico, methods serve as powerful predictive tools to generate hypotheses about the likely targets of a compound before or alongside experimental validation. These approaches leverage the vast amount of available biological and chemical data.

One of the primary methods is molecular docking . This technique uses the three-dimensional structure of a potential target protein to predict how a ligand, such as an this compound analog, might bind to it. Docking algorithms calculate the preferred orientation of the ligand in the binding site and estimate the binding affinity. This approach can be used in a "reverse docking" or "target fishing" screen, where a single compound is docked against a large library of protein structures to identify the most probable targets. For example, computational studies on piperidine-based compounds have successfully predicted their binding to targets like the sigma receptor, which was later confirmed experimentally. nih.gov

Another key computational tool is based on the principle of chemical similarity. Ligand-based approaches assume that structurally similar molecules are likely to have similar biological targets. By comparing the structure of a query compound to databases of compounds with known targets (e.g., ChEMBL), one can predict its targets. This was used in pharmacophore-based virtual screening to identify novel urea-based inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT). nih.gov

These computational predictions can guide the design of focused experimental studies, saving significant time and resources. For instance, if docking studies predict that a series of piperidinylurea analogs bind to Stearoyl-CoA Desaturase (SCD), experimental assays can be prioritized to test this specific hypothesis.

Validation Strategies for Identified Molecular Targets

Once a putative target is identified, it must be rigorously validated to confirm that it is responsible for the compound's biological activity and is therapeutically relevant. Validation is a critical step to increase confidence in a target before committing to a full-scale drug discovery program. nih.gov

Pharmacological validation involves using chemical tools to confirm the interaction between the compound and its proposed target. A crucial step is to establish a clear Structure-Activity Relationship (SAR) . This involves synthesizing and testing a series of analogs of the hit compound. A consistent correlation between the analogs' potency in a biochemical assay (e.g., inhibiting the purified target enzyme) and their efficacy in a cell-based phenotypic assay provides strong evidence that the compound acts through that target.

For example, extensive SAR studies on piperidine-aryl urea-based inhibitors of Stearoyl-CoA Desaturase 1 (SCD1) demonstrated a clear link between their ability to inhibit the SCD1 enzyme and their cellular activity. nih.gov Similarly, the development of potent and selective urea-based inhibitors for soluble epoxide hydrolase (sEH) relied on correlating direct enzyme inhibition with desired cellular effects. nih.govsemanticscholar.org

| Compound | Target | IC50 (nM) |

|---|---|---|

| Urea (B33335) Analog 1 | Human sEH | 4.2 |

| Piperazine (B1678402) Urea Analog 19 | Human sEH | 42 |

| Piperazine Urea Analog 20 | Human sEH | 56 |

This table presents inhibitory concentrations (IC50) for representative urea-based compounds against the human soluble epoxide hydrolase (sEH) enzyme, illustrating the potent inhibition achievable with this scaffold. Data is illustrative and based on findings for similar compound classes. acs.orgacs.org

Genetic validation provides the most compelling evidence for a target's role by directly manipulating the gene encoding the target protein within cells. drughunter.com Modern gene-editing tools have made this approach highly precise and scalable.

CRISPR-Cas9 technology allows for the precise and complete knockout of a target gene. nih.gov If knocking out the gene for the proposed target renders the cells resistant to the compound, it provides definitive evidence for the on-target mechanism. CRISPR-based screens can be performed on a genome-wide scale to identify genes that, when knocked out, confer resistance or sensitivity to a compound. aacrjournals.org For instance, a CRISPR/Cas9 screen identified stearoyl-CoA desaturase (SCD) as a key therapeutic target in certain types of non-small cell lung cancer, confirming the relevance of SCD inhibitors that include piperidinylurea scaffolds. aacrjournals.orgnih.gov

These genetic methods are considered the gold standard for target validation, as they directly link a specific gene product to the pharmacological action of a compound. elifesciences.org

Future Research Directions and Therapeutic Potential of the N Butyl N Piperidin 4 Ylurea Class

Development of Multi-Target-Directed Ligands Based on the Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to a paradigm shift from the traditional "one-target, one-drug" approach to the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key biological targets. The N-Butyl-N'-piperidin-4-ylurea scaffold is well-suited for the design of MTDLs due to its modular nature, which allows for systematic structural modifications to achieve desired polypharmacology.

Future research in this area will likely focus on the rational design of this compound derivatives that can interact with multiple targets implicated in a specific disease. For instance, in the context of cancer, derivatives could be designed to inhibit both angiogenesis and tumor cell proliferation. The aryl urea (B33335) component, a known pharmacophore in many kinase inhibitors, can be modified to target vascular endothelial growth factor receptor 2 (VEGFR-2), while the piperidine (B6355638) ring can be functionalized to interact with other cancer-related targets.

In Alzheimer's disease, the development of MTDLs from the this compound scaffold could address both the cholinergic deficit and amyloid-β (Aβ) pathology. The piperidine moiety is a common feature in many acetylcholinesterase (AChE) inhibitors, and modifications to the butyl and aryl groups of the urea could be explored to also inhibit Aβ aggregation or other relevant enzymes like β-secretase 1 (BACE1).

| Compound Class | Potential Targets | Therapeutic Area |

| Aryl Urea Derivatives | VEGFR-2, PD-L1, c-Myc | Cancer |

| Piperidine-based MTDLs | AChE, BACE1, Aβ aggregation | Alzheimer's Disease |

Exploration of Advanced Preclinical Models for Efficacy Assessment

The successful translation of promising drug candidates from the laboratory to the clinic is heavily reliant on the use of appropriate preclinical models that can accurately predict human responses. For the this compound class of compounds, future efficacy assessment will necessitate the use of advanced preclinical models that better recapitulate the complexity of human diseases.

For neurodegenerative conditions like Alzheimer's disease, transgenic mouse models such as the 3xTg-AD and 5XFAD mice, which develop age-dependent amyloid plaques and neurofibrillary tangles, will be crucial for evaluating the in vivo efficacy of this compound derivatives. nih.govacs.org These models allow for the assessment of cognitive improvement and the impact on key pathological markers. nih.govacs.org Furthermore, the use of patient-derived organoids, which are three-dimensional (3D) cell cultures that mimic the structure and function of human brain tissue, can provide valuable insights into the compound's mechanism of action and patient-specific responses. preprints.org

In the realm of oncology, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, and humanized mouse models, which have a reconstituted human immune system, will be instrumental. nih.gov These models can provide a more accurate prediction of clinical efficacy for this compound-based anti-cancer agents by preserving the original tumor microenvironment and allowing for the evaluation of interactions with the human immune system. nih.gov

| Preclinical Model | Disease Area | Key Advantages |

| Transgenic Mouse Models (e.g., 3xTg-AD, 5XFAD) | Alzheimer's Disease | Mimic key pathological features of the disease in a living organism. nih.govacs.org |

| Patient-Derived Organoids | Cancer, Neurodegenerative Diseases | Recapitulate the cellular heterogeneity and architecture of human tissues, allowing for personalized medicine approaches. preprints.org |

| Patient-Derived Xenograft (PDX) Models | Cancer | Maintain the heterogeneity and microenvironment of the original patient tumor. nih.gov |

| Humanized Mouse Models | Cancer | Enable the study of interactions between the drug candidate and the human immune system. nih.gov |

Identification and Exploration of Novel Therapeutic Indications

Beyond the well-explored areas of cancer and neurodegenerative diseases, the this compound scaffold holds potential for a wide range of other therapeutic applications. Future research should focus on screening libraries of these compounds against a diverse set of biological targets to identify novel indications.

Recent studies on related piperidine and urea-containing compounds have revealed several promising avenues for exploration. For instance, derivatives of piperidine have shown neuroprotective effects in models of ischemic stroke, suggesting a potential role for this compound compounds in cerebrovascular diseases. thieme-connect.com The urea moiety is also a key feature in inhibitors of cathepsin K, a cysteine protease involved in bone resorption, indicating a possible application in the treatment of osteoporosis. nih.gov

Furthermore, the structural features of the this compound class bear resemblance to compounds with demonstrated activity against infectious diseases. Urea and thiourea (B124793) derivatives containing piperazine (B1678402) have been shown to inhibit the replication of the tobacco mosaic virus, opening up possibilities in antiviral drug discovery. nih.gov Additionally, certain urea-substituted pyrimidines have exhibited anti-malarial activity, suggesting that the this compound scaffold could be a starting point for the development of new anti-parasitic agents. nih.gov Finally, the discovery of macrocyclic inhibitors of Janus kinase 2 (JAK2) containing a urea moiety for the treatment of myeloproliferative neoplasms suggests another potential therapeutic area for this class of compounds. acs.org

| Potential Therapeutic Area | Relevant Target/Mechanism | Supporting Evidence from Related Compounds |

| Ischemic Stroke | Neuroprotection | Piperidine derivatives have shown neuroprotective effects. thieme-connect.com |

| Osteoporosis | Cathepsin K inhibition | Urea-containing compounds are known inhibitors of cathepsin K. nih.gov |

| Antiviral | Inhibition of viral replication (e.g., Tobacco Mosaic Virus) | Urea/thiourea derivatives of piperazine show antiviral activity. nih.gov |

| Anti-malarial | Inhibition of Plasmodium falciparum | Urea-substituted pyrimidines have demonstrated anti-malarial properties. nih.gov |

| Myeloproliferative Neoplasms | JAK2 Inhibition | Macrocyclic urea derivatives are potent JAK2 inhibitors. acs.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-Butyl-N'-piperidin-4-ylurea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between piperidin-4-amine derivatives and urea precursors under controlled conditions. Key factors include solvent choice (e.g., anhydrous DMF or THF), temperature (often 50–80°C), and catalysts like carbodiimides for efficient amide bond formation. Post-synthesis purification via column chromatography or recrystallization is critical. Analytical techniques such as HPLC (to monitor reaction progress) and NMR spectroscopy (to confirm structural integrity) are essential .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they address purity and structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify functional groups and confirm substitution patterns (e.g., piperidine ring protons and butyl chain signals) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns.

- Infrared (IR) Spectroscopy : Confirms urea C=O stretching frequencies (~1640–1680 cm⁻¹) and N-H bonds .

- HPLC with UV/Vis Detection : Quantifies purity and identifies byproducts .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Waste Disposal : Segregate chemical waste and collaborate with authorized disposal services for environmentally safe processing .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers) or compound purity. To resolve:

- Conduct dose-response studies across multiple models (e.g., in vitro vs. ex vivo).

- Perform batch-to-batch consistency checks using HPLC and NMR.

- Engage interdisciplinary teams or external users to validate interpretations, as suggested in participatory research frameworks .

Q. What experimental strategies are effective for elucidating the mechanism of action of this compound in neurological systems?

- Methodological Answer :

- Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., serotonin, dopamine) using radioligand displacement studies .

- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., GPCRs) to predict binding affinities.

- In Vivo Pharmacokinetics : Track blood-brain barrier penetration using LC-MS/MS in rodent models .

Q. How can structural modifications of this compound improve its pharmacological profile, and what computational tools support this optimization?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the butyl chain length or piperidine substituents to enhance solubility or target selectivity.

- Docking Software (e.g., AutoDock Vina) : Predict binding modes to receptors like acetylcholinesterase .

- ADMET Prediction Tools : Use platforms like SwissADME to optimize bioavailability and reduce toxicity .

Q. What methodologies are recommended for managing and sharing research data on this compound to ensure reproducibility?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Platforms like Chemotion ensure traceability of synthesis protocols and raw data .

- FAIR Data Principles : Deposit spectral data (NMR, IR) in repositories like RADAR4Chem with standardized metadata .

- Collaborative Analysis : Share datasets with peer researchers to cross-validate findings, aligning with open-science initiatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.